molecular formula C15H22O2Se B10821801 (2-heptylselanylphenyl) acetate

(2-heptylselanylphenyl) acetate

Cat. No.: B10821801
M. Wt: 313.30 g/mol
InChI Key: FDXGTFIBPBOUCY-UHFFFAOYSA-N
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Description

Acetic acid 2-heptylselanyl-phenyl ester is an organic compound that belongs to the ester family It is characterized by the presence of an acetic acid moiety esterified with a 2-heptylselanyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-heptylselanyl-phenyl ester typically involves the esterification of acetic acid with 2-heptylselanyl-phenol. The reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Acetic acid+2-heptylselanyl-phenolAcetic acid 2-heptylselanyl-phenyl ester+Water\text{Acetic acid} + \text{2-heptylselanyl-phenol} \rightarrow \text{Acetic acid 2-heptylselanyl-phenyl ester} + \text{Water} Acetic acid+2-heptylselanyl-phenol→Acetic acid 2-heptylselanyl-phenyl ester+Water

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-heptylselanyl-phenyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microchannel reactors has also been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid 2-heptylselanyl-phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield acetic acid and 2-heptylselanyl-phenol.

    Oxidation: The heptylselanyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is carried out using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Hydrolysis: Acetic acid and 2-heptylselanyl-phenol.

    Oxidation: Sulfoxides or sulfones of the heptylselanyl group.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Acetic acid 2-heptylselanyl-phenyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 2-heptylselanyl-phenyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed to release acetic acid and 2-heptylselanyl-phenol, which may exert biological effects through various pathways. The heptylselanyl group can interact with cellular components, potentially leading to oxidative stress or modulation of enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a heptylselanyl group.

    Acetic acid phenyl ester: Contains a phenyl group without the heptylselanyl substitution.

Uniqueness

Acetic acid 2-heptylselanyl-phenyl ester is unique due to the presence of the heptylselanyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H22O2Se

Molecular Weight

313.30 g/mol

IUPAC Name

(2-heptylselanylphenyl) acetate

InChI

InChI=1S/C15H22O2Se/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-6,9,12H2,1-2H3

InChI Key

FDXGTFIBPBOUCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Se]C1=CC=CC=C1OC(=O)C

Origin of Product

United States

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